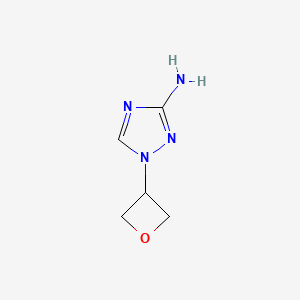

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is a compound that features both an oxetane ring and a triazole ring The oxetane ring is a four-membered ring containing an oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . Another method involves the cyclization of diols or halohydrins under basic conditions .

For the triazole ring, the Huisgen 1,3-dipolar cycloaddition is often employed. This reaction involves the cycloaddition of an azide with an alkyne to form the triazole ring . The final step involves coupling the oxetane and triazole moieties under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.

Industrial Production Methods

Industrial production of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for the Paternò–Büchi reaction and the Huisgen cycloaddition to improve efficiency and yield. Additionally, the use of automated synthesis platforms could further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The oxetane ring can be oxidized to form oxetan-3-one derivatives.

Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Oxetan-3-one derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted oxetane and triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The oxetane ring can act as a bioisostere, mimicking the electronic and steric properties of other functional groups, while the triazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules .

Comparison with Similar Compounds

Similar Compounds

Oxetan-3-ol: Another oxetane derivative with similar ring strain and reactivity.

Thietan-3-ol: A sulfur analog of oxetan-3-ol with different electronic properties.

1,2,4-Triazole: The parent triazole compound without the oxetane ring.

Uniqueness

1-(Oxetan-3-yl)-1h-1,2,4-triazol-3-amine is unique due to the combination of the oxetane and triazole rings in a single moleculeThe oxetane ring provides ring strain and reactivity, while the triazole ring offers stability and the ability to form hydrogen bonds and π-π interactions .

Biological Activity

1-(Oxetan-3-yl)-1H-1,2,4-triazol-3-amine is a novel compound that combines an oxetane ring with a triazole moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₈N₄O |

| Molecular Weight | 140.14 g/mol |

| CAS Number | 2137715-19-4 |

| IUPAC Name | This compound |

The biological activity of this compound is attributed to its ability to interact with various biological targets. The oxetane ring may serve as a bioisostere, mimicking the properties of carboxylic acids, while the triazole ring can engage in hydrogen bonding and π-π interactions with biomolecules. This dual functionality enhances its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds containing triazole rings have been shown to exhibit significant antibacterial effects against various pathogens. In a comparative study:

| Compound | MIC (μg/mL) against S. pneumoniae | Reference |

|---|---|---|

| 1-(Oxetan-3-yl)-1H-triazole | 5000 | |

| Amphotericin B | <312 |

This indicates that while 1-(Oxetan-3-yl)-1H-triazol-3-amine shows some activity, further optimization may be necessary to enhance its efficacy.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. In vitro studies have demonstrated its effectiveness against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the findings:

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-(Oxetan-3-yl)-1H-triazole | MCF-7 | 24.74 | |

| Tamoxifen | MCF-7 | 5.12 | |

| 5-Fluorouracil | MCF-7 | 24.74 |

The IC₅₀ value indicates that the compound has comparable potency to established drugs like Tamoxifen and 5-Fluorouracil, suggesting its potential as a lead compound for further development.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of triazole and oxetane compounds to evaluate their biological activities:

- Synthesis and Evaluation : A study synthesized a series of compounds based on triazole and oxadiazole structures, finding that certain derivatives exhibited enhanced antibacterial and anticancer activities compared to traditional agents .

- Hybrid Molecules : Research into hybrid molecules combining triazoles with other heterocycles has shown promising results in terms of increased biological activity against various targets .

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1-(oxetan-3-yl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C5H8N4O/c6-5-7-3-9(8-5)4-1-10-2-4/h3-4H,1-2H2,(H2,6,8) |

InChI Key |

CPDRDFQYODCJOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)N2C=NC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.